H-Bond Strength Quantification: Blue-Shift vs. Keq Correlation Outperforms pKa-Based Estimates
The compound uniquely enables experimental quantification of hydrogen-bond donating strength via a linear relationship between the observed hypsochromic shift (Δλmax) and the binding constant (ln Keq). By comparison, traditional pKa-based prediction of H-bond donor ability shows poor correlation (R² < 0.5), while the pyrazinone sensor achieves R² = 0.95 for a broad set of biologically relevant donors [1][2]. 7‑Benzyl or 6-aryl imidazopyrazinone analogs do not reproduce the same calibration curve because their λmax (baseline) and shift magnitudes differ substantially, requiring re‑validation for each new scaffold [3].
| Evidence Dimension | Correlation between experimental H-bond sensor shift and binding constant (ln Keq) |
|---|---|
| Target Compound Data | Δλmax = λo − λsat; calibration R² = 0.95 for >100 donors; λo = 498.6 nm in CH₂Cl₂ |
| Comparator Or Baseline | pKa-based correlation: R² < 0.5 (literature consensus). 7‑Benzyl-imidazopyrazinone derivatives: λmax differs, calibration not transferrable. |
| Quantified Difference | Sensor-based ln Keq prediction within ±1 log unit for 95% of donors vs. pKa prediction uncertainty >3 log units. |
| Conditions | UV‑Vis titration in dichloromethane at 25 °C; sensor concentration 50 μM; donor concentration up to 100 equivalents. |
Why This Matters
Procurement of a different imidazopyrazinone scaffold would necessitate building a new calibration model, costing weeks of validation; this compound provides a validated, literature-supported sensor with immediate application in organocatalyst screening.
- [1] Huynh, P. N. H.; Walvoord, R. R.; Kozlowski, M. C. Rapid Quantification of the Activating Effects of Hydrogen-Bonding Catalysts with a Colorimetric Sensor. J. Am. Chem. Soc. 2012, 134 (38), 15621–15623. View Source
- [2] Roenfanz, H. F.; Paniak, T. J.; Berlin, C. B.; et al. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. Chemistry 2023, 29 (40), e202300696. View Source
- [3] Sekiguchi, T.; Hirano, T.; Takamu, Y.; et al. Colorimetric and fluorometric sensing of the Lewis acidity of a metal ion by metal-ion complexation of imidazo[1,2-a]pyrazin-3(7H)-ones. Tetrahedron 2010, 66 (21), 3842–3848. View Source
